molecular formula C20H14ClN3O B11632083 2-(4-(4-Chlorophenylamino)quinazolin-2-yl)phenol

2-(4-(4-Chlorophenylamino)quinazolin-2-yl)phenol

Cat. No.: B11632083
M. Wt: 347.8 g/mol
InChI Key: MTTOHRDKQDVTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Chlorophenylamino)quinazolin-2-yl)phenol typically involves the reaction of 2-aminobenzophenone with 4-chloroaniline under specific conditions. One common method includes the use of molecular iodine as a catalyst, which facilitates the benzylic sp3 C-H bond amination . Another method involves the use of o-iodoxybenzoic acid (IBX) as a mediator in a tandem reaction of o-aminobenzylamine and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of environmentally benign approaches, such as Co(OAc)2·4H2O catalyzed dehydrogenative cyclizations, is also explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Chlorophenylamino)quinazolin-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like IBX.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group.

Common Reagents and Conditions

    Oxidation: IBX, molecular iodine.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinazoline derivatives.

    Reduction: Reduced quinazoline compounds.

    Substitution: Substituted quinazoline derivatives.

Mechanism of Action

The mechanism of action of 2-(4-(4-Chlorophenylamino)quinazolin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-Chlorophenylamino)quinazolin-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its chloro and phenylamino groups contribute to its potent antimicrobial and anticancer properties .

Properties

Molecular Formula

C20H14ClN3O

Molecular Weight

347.8 g/mol

IUPAC Name

2-[4-(4-chloroanilino)quinazolin-2-yl]phenol

InChI

InChI=1S/C20H14ClN3O/c21-13-9-11-14(12-10-13)22-19-15-5-1-3-7-17(15)23-20(24-19)16-6-2-4-8-18(16)25/h1-12,25H,(H,22,23,24)

InChI Key

MTTOHRDKQDVTCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.